molecular formula C19H17NO5 B15086853 5,5-Dimethyl-2-((5-(3-nitrophenyl)furan-2-yl)methylene)cyclohexane-1,3-dione CAS No. 392318-81-9

5,5-Dimethyl-2-((5-(3-nitrophenyl)furan-2-yl)methylene)cyclohexane-1,3-dione

Cat. No.: B15086853
CAS No.: 392318-81-9
M. Wt: 339.3 g/mol
InChI Key: NKJXNWAALQLSRS-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-((5-(3-nitrophenyl)furan-2-yl)methylene)cyclohexane-1,3-dione is a β-diketone derivative featuring a cyclohexane-1,3-dione core substituted with a 5,5-dimethyl group and a furan-methylene moiety linked to a 3-nitrophenyl group.

Properties

CAS No.

392318-81-9

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

5,5-dimethyl-2-[[5-(3-nitrophenyl)furan-2-yl]methylidene]cyclohexane-1,3-dione

InChI

InChI=1S/C19H17NO5/c1-19(2)10-16(21)15(17(22)11-19)9-14-6-7-18(25-14)12-4-3-5-13(8-12)20(23)24/h3-9H,10-11H2,1-2H3

InChI Key

NKJXNWAALQLSRS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-((5-(3-nitrophenyl)furan-2-yl)methylene)cyclohexane-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 5,5-dimethylcyclohexane-1,3-dione with 5-(3-nitrophenyl)furan-2-carbaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-((5-(3-nitrophenyl)furan-2-yl)methylene)cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated furan derivatives.

Scientific Research Applications

5,5-Dimethyl-2-((5-(3-nitrophenyl)furan-2-yl)methylene)cyclohexane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-((5-(3-nitrophenyl)furan-2-yl)methylene)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The 3-nitrophenyl substituent in the target compound and its hydrazone analogue (logP ~2.82–3.5) enhances polarity compared to trifluoromethyl derivatives (logP ~3.41–3.65), influencing solubility and membrane permeability .

Anti-COX-2 Activity

  • 5,5-Dimethyl-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)cyclohexane-1,3-dione: Exhibits higher anti-COX-2 activity (docking score: −9.2 kcal/mol) compared to the 4-fluorophenyl analogue (−8.5 kcal/mol), attributed to stronger hydrophobic interactions from the trifluoromethyl group .
  • Target Compound : Predicted to show moderate COX-2 inhibition due to the nitro group’s electron-withdrawing nature, which may enhance hydrogen bonding with active-site residues like Arg120 .

Metal Chelation and Antibacterial Activity

  • 5,5-Dimethyl-2-(2-(3-nitrophenyl)hydrazono)cyclohexane-1,3-dione: Forms stable Zn(II) and Cu(II) complexes with enhanced antibacterial activity (MIC: 8–16 µg/mL against S. aureus) due to improved membrane penetration and metal coordination .
  • Target Compound : The furan-methylene group may reduce chelation efficacy compared to hydrazone derivatives, but its nitro group could still facilitate redox-mediated antibacterial effects .

Computational and ADMET Profiles

Parameter Target Compound (Predicted) 3-Nitrophenyl Hydrazone Trifluoromethyl Hydrazone
Lipinski Violations 0 0 0
Bioavailability Score 0.55 0.56 0.55
CYP2D6 Inhibition Low Low Moderate
AMES Toxicity Negative Negative Negative

Insights :

  • All compounds comply with Lipinski’s rules, suggesting oral bioavailability. The trifluoromethyl derivative’s moderate CYP2D6 inhibition may require dose adjustments in therapeutic applications .

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